molecular formula C10H12FN3O B2915881 1-(5-Amino-2-fluorophenyl)-1,3-diazinan-2-one CAS No. 1250903-02-6

1-(5-Amino-2-fluorophenyl)-1,3-diazinan-2-one

Cat. No. B2915881
CAS RN: 1250903-02-6
M. Wt: 209.224
InChI Key: BKOFAVGWOWQDAH-UHFFFAOYSA-N
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Description

“1-(5-Amino-2-fluorophenyl)ethanone” is a chemical compound with the CAS Number: 67500-19-0 . It has a molecular weight of 153.16 . It is also known as “5’-Amino-2’-fluoroacetophenone” and "3-Acetyl-4-fluoroaniline" .


Molecular Structure Analysis

The InChI code for “1-(5-Amino-2-fluorophenyl)ethanone” is 1S/C8H8FNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3 . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(5-Amino-2-fluorophenyl)ethanone” is a solid at room temperature . It has a boiling point of 68-77°C .

Scientific Research Applications

Molecular Probes and Fluorescence Imaging

Compounds similar to "1-(5-Amino-2-fluorophenyl)-1,3-diazinan-2-one" have been utilized in the development of molecular rotors for measuring the microviscosity in biological systems through fluorescence lifetime imaging (FLIM). Such molecules demonstrate sensitivity to the viscosity of their environment, which is crucial for understanding intracellular processes and the behavior of reactive oxygen species within cells (Kuimova et al., 2008).

Synthesis of Heterocyclic Compounds

Research on compounds structurally related to "this compound" includes the synthesis of novel heterocyclic molecules that may serve as precursors for pharmaceuticals or materials with unique electronic properties. For example, methodologies have been developed for the synthesis of benzodiazepin-2(3H)-one derivatives, showcasing the versatility of fluorophenyl compounds in organic synthesis (Patel et al., 2014).

High-Performance Liquid Chromatography (HPLC)

Compounds containing fluorophenyl moieties, similar to the structure , have been used as precolumn fluorescent labeling reagents for the HPLC analysis of amino acids. This application demonstrates the potential for such compounds to contribute to analytical chemistry, particularly in the sensitive detection of biomolecules (Watanabe & Imai, 1981).

Fluorescence Signaling and Metal Ion Sensing

Research has also been conducted on modifying cryptands with electron-withdrawing fluorophores to create integrated fluorophore-receptor systems. These systems can modulate fluorescence signaling upon metal ion binding, indicating potential applications in sensing and detection technologies (Bag & Bharadwaj, 2004).

Practical Syntheses and Intermediates for Manufacturing

The synthesis of fluorophenyl-containing compounds, such as 2-fluoro-4-bromobiphenyl, highlights the importance of these molecules as intermediates in the manufacture of materials like flurbiprofen. The research in this area focuses on developing practical, scalable synthetic routes for compounds that are crucial for pharmaceutical manufacturing (Qiu et al., 2009).

Safety and Hazards

“1-(5-Amino-2-fluorophenyl)ethanone” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(5-amino-2-fluorophenyl)-1,3-diazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c11-8-3-2-7(12)6-9(8)14-5-1-4-13-10(14)15/h2-3,6H,1,4-5,12H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOFAVGWOWQDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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